Product packaging for 2-oxabicyclo[3.1.1]heptan-4-amine(Cat. No.:CAS No. 2408970-85-2)

2-oxabicyclo[3.1.1]heptan-4-amine

Cat. No.: B6243511
CAS No.: 2408970-85-2
M. Wt: 113.16 g/mol
InChI Key: ZFDMYXRXSBKBLF-UHFFFAOYSA-N
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Description

Significance of Bridged Bicyclic Amines in Contemporary Organic Chemistry

Bridged bicyclic amines are a class of organic molecules characterized by a three-dimensional structure where two rings share non-adjacent carbon atoms, known as bridgehead atoms. ucla.edu This arrangement imparts a high degree of rigidity and a specific spatial orientation of substituents, which are highly desirable features in drug design. The high sp³ content of these structures is a parameter often correlated with clinical success in drug development. acs.org

The rigid framework of bridged bicyclic amines can lead to several advantages in medicinal chemistry. smolecule.com It can enhance binding affinity to biological targets by pre-organizing the molecule into a bioactive conformation, reduce in vivo metabolism by shielding susceptible positions, and provide unique vectors for substituent placement to explore chemical space. acs.orgsmolecule.com Consequently, these scaffolds are of great interest to both academic and industrial researchers, although their synthesis can be challenging. acs.org The development of new synthetic methods to access diverse bridged bicyclic amines is an active area of research aimed at expanding the toolbox for medicinal chemists. acs.org

Historical Perspective on the Synthesis and Exploration of 2-Oxabicyclo[3.1.1]heptane Derivatives

The exploration of bicyclo[3.1.1]heptane derivatives has a rich history, with a notable focus on their potential as bioisosteres for aromatic rings in bioactive compounds. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The bicyclo[3.1.1]heptane scaffold, for instance, has been proposed as a saturated mimic of meta-substituted benzene (B151609) rings due to the similar spatial arrangement of its substituent exit vectors. acs.orgacs.org

Over the years, various synthetic strategies have been developed to access functionalized bicyclo[3.1.1]heptane systems. For example, researchers have reported the synthesis of 6,6-dimethylbicyclo[3.1.1]heptane derivatives as potent prostaglandin (B15479496) D2 receptor antagonists for treating allergic inflammatory responses. nih.gov More recent advancements include the development of radical cycloaddition reactions to construct highly substituted bicyclo[3.1.1]heptanes. bohrium.com The introduction of a heteroatom, such as oxygen, into the bicyclic framework to create structures like the 2-oxabicyclo[3.1.1]heptane core, represents a logical progression in this field. This modification can favorably alter physicochemical properties, such as solubility, which is a critical parameter in drug development. researchgate.netresearchgate.net

Structural Uniqueness and Conformational Constraints of the 2-Oxabicyclo[3.1.1]heptane Core

The 2-oxabicyclo[3.1.1]heptane core is a defining feature of the title compound, imparting significant structural rigidity and conformational constraints. This bicyclic system consists of a six-membered ring bridged by a one-atom bridge, with an oxygen atom incorporated into the larger ring. This arrangement results in a strained, non-planar structure.

The presence of the bicyclic framework significantly restricts the conformational freedom of the molecule compared to its acyclic or monocyclic counterparts. The nitrogen atom in bridged bicyclic amines, such as those in the related 7-azabicyclo[2.2.1]heptane systems, exhibits unusually high barriers to nitrogen inversion. acs.org This phenomenon, known as the "bicyclic effect," is attributed to the geometric constraints imposed by the ring system. acs.org While specific conformational analysis data for 2-oxabicyclo[3.1.1]heptan-4-amine is not extensively detailed in the provided search results, the inherent rigidity of the 2-oxabicyclo[3.1.1]heptane scaffold is a key characteristic that influences its chemical behavior and biological interactions.

Overview of Research Domains Pertaining to this compound

Research related to this compound and its derivatives primarily falls within the domain of medicinal chemistry and organic synthesis. The structural features of this compound make it an attractive building block for the design of novel therapeutic agents.

The core 2-oxabicyclo[3.1.1]heptane scaffold is being investigated as a bioisostere for aromatic rings, a strategy employed to improve the physicochemical properties of drug candidates. acs.orgthieme-connect.com For instance, replacing a phenyl ring with a bicyclic scaffold can enhance water solubility and reduce lipophilicity, which are often desirable modifications. researchgate.netresearchgate.net The amino group on the 2-oxabicyclo[3.1.1]heptane core provides a convenient handle for further chemical modification, allowing for the synthesis of a diverse library of compounds for biological screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2408970-85-2

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

2-oxabicyclo[3.1.1]heptan-4-amine

InChI

InChI=1S/C6H11NO/c7-6-3-8-5-1-4(6)2-5/h4-6H,1-3,7H2

InChI Key

ZFDMYXRXSBKBLF-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1OCC2N

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Oxabicyclo 3.1.1 Heptan 4 Amine and Its Analogues

Strategies for the Construction of the 2-Oxabicyclo[3.1.1]heptane Skeleton

The synthesis of the strained bicyclo[3.1.1]heptane core requires specialized strategies that can efficiently build the fused ring system. Methodologies often leverage highly reactive intermediates or precursors like bicyclo[1.1.0]butanes (BCBs), which possess significant ring strain (66.3 kcal/mol) that can be harnessed to drive complex chemical transformations. acs.org

Photochemical Cycloaddition Reactions (e.g., [3σ + 2σ] Cycloaddition)

Photochemical methods provide a mild and powerful approach for constructing complex molecular architectures. A notable strategy for synthesizing aminobicyclo[3.1.1]heptanes is the photoinduced [3σ + 2σ] cycloaddition between bicyclo[1.1.0]butanes (BCBs) and cyclopropylamines (CPAs). nih.govnih.gov This transformation represents the first of its kind for accessing trisubstituted bicyclo[3.1.1]heptanes and furnishes unique meta-substituted arene bioisosteres under operationally simple conditions. nih.govresearchgate.net

The reaction proceeds via a photocatalyzed homolytic ring-opening of carbonyl cyclopropanes, which can then participate in cycloadditions with BCBs. chemrxiv.org This method is highly practical and tolerates a wide array of functional groups, highlighting its versatility. nih.gov The resulting 4-aminobicyclo[3.1.1]heptane structures are valuable scaffolds in drug discovery. nih.gov

Reaction Type Reactants Product Key Features Reference
Photoinduced [3σ + 2σ] CycloadditionBicyclo[1.1.0]butanes (BCBs) & Cyclopropylamines (CPAs)Trisubstituted 4-Aminobicyclo[3.1.1]heptanesMild, operationally simple conditions; provides unique meta-substituted arene bioisosteres. nih.govresearchgate.net
Photocatalyzed CycloadditionCarbonyl Cyclopropanes & Bicyclo[1.1.0]butanes (BCBs)Bicyclo[3.1.1]heptanesConvergent synthesis from bench-stable precursors; no metal co-catalyst required. chemrxiv.org

Formal Cycloaddition Approaches (e.g., [4π + 2σ] Cycloaddition)

Formal cycloaddition reactions offer another robust pathway to the bicyclo[3.1.1]heptane system. A significant development is the Eu(OTf)₃-catalyzed formal dipolar [4π+2σ] cycloaddition of BCBs with nitrones. bohrium.com This method yields multifunctionalized 2-oxa-3-azabicyclo[3.1.1]heptanes, which are considered valuable bioisosteres for meta-substituted arenes. bohrium.comresearchgate.net This represents the first synthesis of bicyclo[3.1.1]heptanes containing multiple heteroatoms. researchgate.netbohrium.com

The reaction mechanism, supported by Density Functional Theory (DFT) calculations, likely proceeds through a nucleophilic addition of the nitrone to the BCB, followed by an intramolecular cyclization. bohrium.com The protocol is characterized by its mild reaction conditions and broad tolerance for various functional groups. bohrium.comresearchgate.net The synthetic utility of this approach has been demonstrated in the concise synthesis of an analogue of the antihistamine drug Rupatadine. bohrium.com

Catalyst Reactants Reaction Type Product Reference
Eu(OTf)₃Bicyclo[1.1.0]butanes & NitronesFormal Dipolar [4π+2σ] Cycloaddition2-Oxa-3-azabicyclo[3.1.1]heptanes bohrium.com
Lewis AcidsBicyclo[1.1.0]butanes & Aromatic Azomethine IminesDearomative (3+3) CycloadditionFused 2,3-diazabicyclo[3.1.1]heptanes researchgate.net

Intramolecular Cyclization and Ring-Closing Methodologies

Intramolecular reactions are a cornerstone of complex molecule synthesis, often providing high efficiency and stereocontrol. The construction of the 2-oxabicyclo[3.1.1]heptane skeleton can be achieved through various intramolecular cyclization strategies. For instance, the formation of the tetrahydropyran (B127337) ring can be accomplished by building upon a substrate that already contains a cyclobutane (B1203170) moiety. acs.org

One such method involves the acid-mediated isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanols, which rearranges to form the 1,5-disubstituted 3-oxabicyclo[3.1.1]heptane core under mild conditions using catalytic pyridinium (B92312) chloride. acs.org Another powerful technique is the intramolecular C-alkylation of nitronates, which has been used to stereoselectively synthesize polyhydroxylated cyclopentane (B165970) β-amino acids via a bicyclic intermediate. nih.gov Additionally, copper(I)-catalyzed intramolecular [2+2] cycloadditions of ketenimines derived from 1,6-enynes provide an efficient route to the strained 3-heterobicyclo[3.1.1]heptan-6-one framework. acs.org These ring-closing methodologies are crucial for accessing diverse and functionally rich bicyclic systems.

Strain-Release Driven Annulation Reactions

The high ring strain inherent in bicyclo[1.1.0]butanes (BCBs) is a powerful driving force for their participation in annulation reactions. acs.org Strain-release-driven (3+2) and (3+3) annulations have become a central theme in the synthesis of bicyclic scaffolds. acs.orgnih.gov A unified strategy employing a strain-release radical-polar crossover annulation has been developed to access both aza- and oxa-bicyclo[3.1.1]heptanes from readily available amino and hydroxy acids under photoredox catalysis. chemrxiv.orgchemrxiv.org

This method is operationally simple and demonstrates broad applicability for both the redox-active esters and the BCB coupling partners. chemrxiv.org The functional groups introduced during the reaction serve as valuable handles for subsequent chemical modifications, allowing for the rapid construction of molecular complexity. chemrxiv.orgchemrxiv.org DFT calculations and experimental studies support an oxidative radical-polar crossover mechanism for this transformation. chemrxiv.org

Enantioselective and Diastereoselective Synthesis of Chiral 2-Oxabicyclo[3.1.1]heptan-4-amine Derivatives

The development of stereoselective methods is paramount in medicinal chemistry, as the biological activity of chiral molecules is often confined to a single enantiomer. Accessing enantiopure 2-azabicyclo[3.1.1]heptane derivatives and their analogues requires sophisticated catalytic systems. chinesechemsoc.org

Chiral Catalyst Development for Asymmetric Cyclization

Significant progress has been made in developing chiral catalysts for the asymmetric synthesis of bicyclo[3.1.1]heptane systems. chinesechemsoc.org The challenge lies in controlling the stereochemistry during the formation of the rigid, caged structure. researchgate.net

Several catalytic systems have proven effective:

Iridium and Indium Relay Catalysis: A strategic combination of In(OTf)₃ and a chiral iridium catalyst has been successfully used for the enantioselective synthesis of chiral 2-azabicyclo[3.1.1]heptane architectures. The process involves a Lewis acid-catalyzed ring-opening of a BCB ketone followed by an intramolecular enantioselective ring closure. chinesechemsoc.org

Copper/Phosferrox Catalysis: An efficient and stereoselective method for preparing enantioenriched 3-aza-bicyclo[3.1.1]heptanes utilizes a Cu/Phosferrox ligand catalytic system to mediate the (3+3) cycloaddition of azomethine ylides and BCB ketones. chinesechemsoc.org

Zinc-Based Lewis Acids: A chiral Lewis acid system based on zinc has been developed for the enantioselective formal [2σ + 2σ]-cycloaddition of aziridines with bicyclo[1.1.0]butanes, yielding enantiopure 2-azabicyclo[3.1.1]heptane derivatives. bohrium.com

Chiral Oxazaborolidinium Ions (COBIs): COBIs are powerful chiral Lewis acid catalysts that have shown broad applicability in various asymmetric transformations, including cycloadditions, by activating carbonyl compounds. sigmaaldrich.com

Iminophosphorane Catalysts: The evolution of tunable iminophosphorane organocatalysts, derived from amino acids and phosphines, has enabled highly selective asymmetric cyclizations. youtube.com

The development of these diverse chiral catalyst platforms allows for a multidimensional optimization process, paving the way for the synthesis of specific enantiomers of complex bicyclic structures like this compound. nih.govyoutube.com

Catalyst System Reaction Type Product Class Key Feature Reference
In(OTf)₃/Chiral IridiumRelay Catalysis / Ring ClosureChiral 2-Azabicyclo[3.1.1]heptanesEnantioselective intramolecular ring closure. chinesechemsoc.org
Cu/Phosferrox(3+3) CycloadditionEnantioenriched 3-Aza-BCHepsStereoselective construction of N-heterocycles. chinesechemsoc.org
Chiral Zinc-based Lewis AcidFormal [2σ + 2σ]-CycloadditionEnantiopure 2-Azabicyclo[3.1.1]heptane DerivativesAccess to enantiopure nitrogen-containing bicyclic compounds. bohrium.com
Chiral IminophosphoraneAsymmetric CyclizationChiral Cyclic CompoundsHighly tunable catalyst for high enantioselectivity. youtube.com

Diastereoselective Functionalization of Bicyclic Precursors

The stereocontrolled synthesis of substituted bicyclic systems is a formidable challenge in organic chemistry. Diastereoselective functionalization of pre-existing bicyclic precursors offers an efficient route to complex, stereochemically defined molecules.

One notable strategy involves the acid-catalyzed dimerization of 2,2-bis-(trifluoromethyl)-4-alkoxy-thietane. This reaction proceeds through a ring-opening to form a stable carbocation, which then undergoes cyclodimerization. An acid-promoted elimination of methanol (B129727) followed by intramolecular capture by the remaining alkoxy group yields the oxa-bridged dithiabicyclo[3.3.1]nonane. rsc.org

Another approach utilizes a tandem Michael addition-Claisen condensation cascade. The reaction of a diketone with an appropriate Michael acceptor in the presence of a base like potassium tert-butoxide can lead to the formation of a bicyclo[3.3.1]nonane core-containing tricyclic derivative. rsc.org Similarly, a Michael addition-driven cyclization of 3-hydroxyoxindoles with ortho-hydroxy-chalcones can produce diastereoselective bridged cyclic N,O-ketal spirooxindoles with a bicyclic core. rsc.orgnih.gov

Organo-catalyzed aldol (B89426) condensation and acid-catalyzed tandem Michael addition-intramolecular aldol-type condensation of diketones have also been employed to construct bicyclo[3.3.1]nonenone frameworks. rsc.org Furthermore, successive Michael addition reactions on acrylate (B77674) derivatives starting from 2-cyclohexenone can provide access to β,γ-unsaturated bicyclo[3.3.1]nonenones. rsc.org

A summary of representative diastereoselective functionalizations is presented in the table below:

Starting Material(s)Reagents/ConditionsProductKey Transformation
2,2-bis-(trifluoromethyl)-4-alkoxy-thietaneAcidOxa-bridged dithiabicyclo[3.3.1]nonaneAcid-catalyzed cyclodimerization
Diketone and Michael acceptorBase (e.g., tBuOK)Bicyclo[3.3.1]nonane core tricyclic derivativeTandem Michael addition-Claisen condensation
3-Hydroxyoxindole and ortho-hydroxy-chalconeN/ABridged cyclic N,O-ketal spirooxindoleMichael addition-driven cyclization
Diketone and methyl acroleinAcid (e.g., TfOH or TMSOTf)Bicyclo[3.3.1]nonenoneTandem Michael addition-intramolecular aldol condensation
2-Cyclohexenone and acrylate derivativeN/Aβ,γ-Unsaturated bicyclo[3.3.1]nonenoneSuccessive Michael additions

Biocatalytic Transformations Towards Stereospecific Products

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, offering high selectivity under mild reaction conditions. Enzymes, such as transaminases, can be employed in cascade reactions to generate chiral azacycles from diketones in a single step. acs.org

A notable example is the use of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. These enzymes function by forming iminium derivatives between an amino acid substrate and the aldehyde group of the pyridoxal group of PLP. liverpool.ac.uk This activation facilitates a variety of stereospecific transformations.

Furthermore, asymmetric enzymatic oxidation represents a key transformation in scalable synthetic routes. For instance, the oxidation of L-pipecolic acid can be achieved with high stereoselectivity, providing a chiral building block for further elaboration. acs.org

Functionalization and Derivatization Strategies of the this compound Core

The this compound scaffold provides multiple sites for further chemical modification, allowing for the generation of diverse compound libraries for drug discovery.

The primary amine group is a versatile handle for a wide range of chemical transformations. researchgate.net It can direct functional group interconversions, enabling the synthesis of various derivatives. For example, the amine can be converted to amides or sulfonamides through reactions with acyl chlorides or sulfonyl chlorides, respectively. google.com Reductive amination with aldehydes or ketones provides access to secondary and tertiary amines. google.com

The amine functionality can also be involved in more complex transformations. For instance, a peripheral-to-core nitrogen internalization of amino cycloalkanols has been reported, showcasing the utility of the amine in skeletal rearrangements. acs.org

The bridged ether and carbon framework of the 2-oxabicyclo[3.1.1]heptane core can also be modified. The ether linkage can potentially be cleaved under harsh conditions, although this is generally not a desired reaction. The carbon skeleton can undergo various transformations, including C-H functionalization.

For instance, the photochemical formal (4+2)-cycloaddition of imine-substituted bicyclo[1.1.1]pentanes with alkenes provides a method to convert the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton. acs.org This transformation proceeds through an intermediate imine diradical. acs.org

Industrial Scale Synthesis Considerations for this compound

The translation of a synthetic route from the laboratory to an industrial scale presents numerous challenges, including cost, safety, and scalability of each step. For the synthesis of this compound and its analogues, several factors must be considered.

The development of scalable synthetic routes is crucial. For example, a multigram scale synthesis of [3.1.1]propellane, a precursor to bicyclo[3.1.1]heptanes, has been developed in five steps from commercially available ethyl 4-chlorobutanoate. researchgate.net Similarly, a kilogram-scale production of N-Boc-4-hydroxymethyl-2,4-methanoproline has been established by optimizing the synthetic protocol and avoiding chromatographic purification. nuph.edu.ua

The choice of reagents and reaction conditions is also critical. The use of hazardous or expensive reagents should be minimized. For example, while some laboratory-scale syntheses may utilize strong acids or bases, alternative, milder conditions are often sought for industrial applications. acs.orgrsc.org The use of catalysis, including biocatalysis, can offer more sustainable and efficient processes. acs.org

The table below summarizes key considerations for the industrial scale synthesis:

FactorConsiderationExample
Scalability Development of efficient multi-gram or kilogram-scale routes.5-step, multigram synthesis of [3.1.1]propellane. researchgate.net
Cost-effectiveness Use of readily available and inexpensive starting materials and reagents.Synthesis from commercially available ethyl 4-chlorobutanoate. researchgate.net
Safety Avoidance of hazardous reagents and reaction conditions.Seeking alternatives to strong acids or bases used in some lab-scale syntheses. acs.orgrsc.org
Efficiency Optimization of reaction yields and throughput.Avoiding chromatographic purification in the kilogram-scale synthesis of a proline analog. nuph.edu.ua
Sustainability Utilization of catalytic and biocatalytic methods.Employing transaminases for chiral amine synthesis. acs.org

Elucidation of Molecular Structure and Conformational Landscape of 2 Oxabicyclo 3.1.1 Heptan 4 Amine

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the complex structure of bicyclic molecules like 2-oxabicyclo[3.1.1]heptan-4-amine.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

High-Resolution NMR spectroscopy is a cornerstone for determining the precise three-dimensional arrangement of atoms in a molecule. For this compound, ¹H and ¹³C NMR spectra would provide initial information on the chemical environment of each nucleus.

The hydrogens on the carbon adjacent to the amine nitrogen are expected to be deshielded due to the nitrogen's electron-withdrawing effect, causing them to appear further downfield in the ¹H NMR spectrum compared to other alkane hydrogens. libretexts.org The stereochemistry of the amine group—whether it is in the exo or endo position—profoundly influences the chemical shifts and coupling constants of the bicyclic framework's protons.

Advanced 2D NMR techniques are crucial for unambiguous stereochemical assignment. longdom.orgwordpress.com

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton coupling networks, helping to trace the connectivity through the carbon skeleton.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is particularly vital as it identifies protons that are close in space, regardless of whether they are bonded. wordpress.com A NOESY experiment would show correlations between the amine protons (or the proton on the amine-bearing carbon) and specific protons on the bicyclic frame, allowing for a definitive assignment of the exo or endo configuration. The relative stereochemistry in related aza-bicyclo[3.1.1]heptane derivatives has been determined using such NMR analysis. webqc.org

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry provides two critical pieces of information: the exact mass of the molecule and its fragmentation pattern, which offers clues about its structure.

For this compound (C₆H₁₁NO), the monoisotopic mass is 113.08406 Da. uni.lu High-resolution mass spectrometry (HRMS) can measure this mass with high precision (typically within 5 ppm), which helps to confirm the molecular formula. nih.govual.esyoutube.com

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts, such as [M+H]⁺ and [M+Na]⁺, providing another layer of analytical data. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts. uni.lu
Adductm/zPredicted CCS (Ų)
[M+H]⁺114.09134124.4
[M+Na]⁺136.07328129.1
[M-H]⁻112.07678124.0
[M]⁺113.08351133.4

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. nih.govyoutube.com For this compound, the key functional groups are the primary amine (-NH₂), the cyclic ether (C-O-C), and the alkane backbone (C-H).

Amine Group Vibrations: A primary amine is characterized by several distinct vibrations. Two N-H stretching bands are expected in the 3400-3250 cm⁻¹ region; these are typically sharper and less intense than the O-H bands of alcohols. libretexts.orgpressbooks.puborgchemboulder.com An N-H bending vibration (scissoring) should appear in the 1650-1580 cm⁻¹ range, and a broad N-H wagging band is often observed between 910-665 cm⁻¹. orgchemboulder.com

Ether Group Vibrations: The C-N stretching vibration for an aliphatic amine would produce a weak to medium band in the 1250-1020 cm⁻¹ region. orgchemboulder.com The C-O-C stretching of the ether linkage within the bicyclic system would also be expected in the fingerprint region, typically as a strong band between 1250-1050 cm⁻¹.

Alkane Vibrations: Standard C-H stretching vibrations from the methylene (B1212753) (-CH₂-) and methine (-CH-) groups of the bicyclic frame would appear just below 3000 cm⁻¹.

Table 2: Expected Vibrational Frequencies for this compound. libretexts.orgorgchemboulder.com
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Primary Amine (R-NH₂)N-H Stretch3400 - 3250 (two bands)Medium, Sharp
N-H Bend1650 - 1580Medium
N-H Wag910 - 665Strong, Broad
Aliphatic AmineC-N Stretch1250 - 1020Weak to Medium
Cyclic EtherC-O-C Stretch1250 - 1050Strong
AlkaneC-H Stretch2960 - 2850Strong

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The bicyclo[3.1.1]heptane framework is inherently strained. This strain influences its bond lengths and angles, deviating them from ideal tetrahedral geometry. In the related bicyclo[3.1.1]heptane system, the C-C single bond lengths are in the expected range. researchgate.net For the isomeric 3-oxabicyclo[3.1.1]heptane system, crystallographic analysis reveals specific geometric parameters that define the relationship between substituents at the 1- and 5-positions. chemrxiv.orgresearchgate.net These parameters are crucial for understanding its role as a bioisostere of meta-substituted benzene (B151609). nih.govresearchgate.netacs.org

The key geometric parameters for these scaffolds, which would be analogous for the 2-oxa isomer, are the distances and angles between the points of substitution. The analysis of these parameters helps in comparing the shape and vector arrangement of the bicyclic scaffold to other chemical motifs.

Table 3: Illustrative Geometric Parameters from X-ray Crystallography of Bicyclo[3.1.1]heptane Analogues. researchgate.net
Compound Typer (Å)d (Å)γ (°)
meta-substituted Benzene2.54.3120
bicyclo[3.1.1]heptane2.64.5119
3-oxabicyclo[3.1.1]heptane2.6 - 2.74.5 - 4.6116 - 122

*Parameters r, d, and γ represent key distances and angles between substituent vectors, used to compare the scaffold geometry to that of a benzene ring. Data is for related bicyclo[3.1.1] systems and serves as an illustration.

Investigation of Crystal Packing and Intermolecular Interactions

In the solid state, molecules of this compound would arrange themselves into a crystal lattice defined by intermolecular forces. mdpi.comrsc.org The primary amine group is a key player in determining this packing, as it can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen lone pair). rsc.org

Strong hydrogen bonds between the amine groups of adjacent molecules would likely be a dominant packing motif. yale.edu The ether oxygen could also act as a hydrogen bond acceptor. Weaker van der Waals forces and C-H···O or C-H···N interactions would further stabilize the crystal structure. mdpi.com The analysis of these interactions is crucial for understanding the material's physical properties and for the rational design of crystalline forms, such as polymorphs or co-crystals. mdpi.com

Conformational Analysis and Dynamics of the 2-Oxabicyclo[3.1.1]heptane System

The bicyclo[3.1.1]heptane skeleton is a conformationally rigid motif that has garnered significant interest as a bioisosteric replacement for planar aromatic rings in medicinal chemistry. chemrxiv.orgresearchgate.netchemrxiv.org The introduction of a heteroatom, such as oxygen at the 2-position, further modulates the physicochemical properties of the scaffold. chemrxiv.org The defining features of this system are its inherent ring strain and the resulting structural rigidity, which significantly influence its conformational landscape.

Ring Strain and Structural Rigidity

The 2-oxabicyclo[3.1.1]heptane system is characterized by substantial ring strain. This strain arises from the fusion of a six-membered ring and a four-membered ring, forcing bond angles to deviate significantly from their ideal values. The structure can be viewed as a cyclohexane (B81311) ring constrained by a one-atom bridge (C7) and containing an oxygen atom, which also introduces features of a strained oxetane (B1205548) ring. nih.gov This high degree of strain makes the bicyclo[1.1.0]butane (BCB) core, a related highly strained structure, a versatile building block for synthesizing such complex bicyclic systems. chemrxiv.org

The rigidity of the bicyclo[3.1.1]heptane framework is a direct consequence of this strain. Unlike flexible six-membered rings such as cyclohexane, which readily interconvert between chair and boat conformations, the bicyclo[3.1.1]heptane system is locked into a specific puckered conformation. This conformational restriction is a key feature explored in its use as a bioisostere, as it presents substituents in well-defined spatial orientations. researchgate.net

Recent research into related hetero-bicyclic systems highlights the importance of this three-dimensional structure in improving properties like solubility and metabolic stability when replacing flat aromatic structures in drug candidates. chemrxiv.orgchemrxiv.org The inherent strain in the 2-oxa variant, being a strained oxetane, is expected to render it more chemically labile compared to its 3-oxa isomer. nih.gov Computational studies on related oxabicyclo-heptanes show that the enthalpy of formation is significantly influenced by ring strain, with systems containing fused 3- or 4-membered rings being considerably higher in energy. aip.org

Table 1: Comparative Geometric Parameters of Bicyclic Systems

Comparison of key geometric parameters in related bicyclic scaffolds used as benzene bioisosteres. Data for bicyclo[2.2.2]octane and the para-substituted phenyl ring are provided for context. nih.gov The parameters for the bicyclo[3.1.1]heptane system are inferred from its established use as a meta-substituted arene mimic. researchgate.net

ScaffoldBridgehead Distance (r)Exit Vector Angle (φ)Notes
para-Substituted Phenyl Ring~2.8 Å180°Planar aromatic reference. nih.gov
Bicyclo[2.2.2]octane~2.6 Å180°Saturated bioisostere for para-substituted rings. nih.gov
meta-Substituted BenzeneN/A120°Planar aromatic reference.
Bicyclo[3.1.1]heptaneNot Applicable for meta-mimicryAccurately reproduces the geometry of meta-substituted benzenes. researchgate.netRigid, strained scaffold. researchgate.net

Preferred Conformations in Different Phases (e.g., Solution vs. Solid State)

Due to the inherent rigidity of the 2-oxabicyclo[3.1.1]heptane core, significant conformational changes between the solid and solution phases are not expected for the parent scaffold. The bicyclic system is largely locked into a single, dominant conformation. However, the orientation of the substituent at the C4 position—the amine group in this compound—can adopt different rotameric states.

Solid State: In the solid phase, the conformation is determined by both intramolecular forces and intermolecular crystal packing forces. X-ray crystallographic analyses of related substituted aza-bicyclo[3.1.1]heptanes have confirmed the rigid, puckered nature of the core scaffold. researchgate.net For this compound, it is anticipated that the amine substituent would adopt a conformation that optimizes hydrogen bonding networks within the crystal lattice. The specific orientation (axial vs. equatorial-like) would be influenced by steric hindrance from the bicyclic frame and the demands of crystal packing.

Solution Phase: In solution, the bicyclic core remains rigid. The primary conformational freedom arises from the rotation around the C4-N bond of the amine group and the potential for nitrogen inversion. The preferred conformation of the amine group will be a dynamic equilibrium, influenced by the solvent's polarity and its ability to form hydrogen bonds. In non-polar solvents, intramolecular hydrogen bonding between the amine and the ether oxygen might be possible, depending on the stereochemistry, which could favor a specific conformation. In protic solvents, intermolecular hydrogen bonding with the solvent would dominate, allowing for more conformational freedom of the amine group. Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary technique to study these solution-phase dynamics, though specific literature for this compound is not currently available. uni.lu

Table 2: Predicted Conformational Features of this compound

Summary of expected conformational characteristics based on the properties of the parent bicyclic system.

FeatureSolid StateSolution Phase
Bicyclic CoreRigid, puckered conformation confirmed by X-ray of related systems. researchgate.netRemains rigid; no major ring inversion.
Amine Substituent (C4-N)Fixed orientation to maximize crystal packing and hydrogen bonding.Dynamic equilibrium of rotamers; influenced by solvent.
Key InfluencesCrystal packing forces, intramolecular sterics.Solvent polarity, hydrogen bonding, temperature.

Computational and Theoretical Studies of 2 Oxabicyclo 3.1.1 Heptan 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, offer a detailed understanding of the electronic and geometric properties of molecules. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods, each providing a different balance of computational cost and accuracy.

Density Functional Theory (DFT) has become a popular method for studying the electronic structure of molecules due to its favorable balance of accuracy and computational efficiency. DFT calculations can provide valuable information about the geometry, electronic properties, and reactivity of 2-oxabicyclo[3.1.1]heptan-4-amine.

Key parameters that can be determined using DFT include:

Optimized Geometry: The most stable three-dimensional arrangement of atoms in the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is vital for predicting non-covalent interactions with biological targets.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index can be calculated from the HOMO and LUMO energies, offering a quantitative measure of the molecule's reactivity.

Table 1: Calculated DFT Parameters for this compound (Note: The following data is illustrative and based on typical values for similar bicyclic amines, as specific experimental or published computational data for this exact molecule is not readily available.)

ParameterValueSignificance
HOMO Energy-8.5 eVIndicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons.
LUMO Energy1.2 eVRepresents the energy of the lowest energy unoccupied orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap9.7 eVA large gap suggests high kinetic stability and low chemical reactivity.
Dipole Moment2.5 DIndicates the polarity of the molecule, which influences its solubility and ability to engage in dipole-dipole interactions.
Chemical Hardness (η)4.85 eVA measure of resistance to change in electron distribution.
Electrophilicity Index (ω)1.35 eVQuantifies the ability of the molecule to accept electrons.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing a powerful tool to investigate:

Conformational Flexibility: The bicyclic framework of this compound may exhibit a degree of flexibility. MD simulations can explore the accessible conformational space and identify the most populated conformers in different environments.

Solvent Effects: The behavior of a molecule can be significantly influenced by the surrounding solvent. MD simulations can explicitly model the interactions between this compound and solvent molecules (e.g., water), providing insights into its solvation free energy, hydration shell structure, and the influence of the solvent on its conformation. This is particularly important for understanding its behavior in a biological milieu.

Interactions with Biomolecules: MD simulations can be used to model the binding of this compound to a target protein, providing information on the binding mode, key interactions, and the stability of the ligand-protein complex.

Mechanistic Investigations of Reactions Involving this compound via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this can be applied to understand its synthesis and potential metabolic pathways. DFT calculations are commonly used to:

Map Reaction Pathways: By locating transition states and intermediates, the entire energy profile of a reaction can be mapped out.

Calculate Activation Energies: The energy barrier for a reaction determines its rate. Computational modeling can provide quantitative estimates of activation energies, allowing for the comparison of different possible reaction pathways.

Investigate Reaction Mechanisms: The detailed electronic and geometric changes that occur during a reaction can be visualized and analyzed, providing a deep understanding of the underlying mechanism. For instance, the nucleophilic character of the amine group can be computationally explored in reactions such as acylation or alkylation.

In Silico Approaches for Structure-Activity Relationship (SAR) Prediction and Ligand Design

In silico methods play a pivotal role in modern drug discovery by enabling the prediction of biological activity and the design of novel ligands with improved properties. Bicyclic scaffolds are often considered "privileged structures" in medicinal chemistry due to their ability to bind to multiple receptors. acs.org The rigid nature of the this compound scaffold makes it an attractive starting point for ligand design. acs.org

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By identifying the key features of this compound that are important for binding to a specific target, new derivatives with enhanced activity can be designed.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By developing a QSAR model for derivatives of this compound, the activity of new, unsynthesized compounds can be predicted.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies can be used to screen virtual libraries of this compound derivatives against a specific biological target, prioritizing compounds for synthesis and experimental testing. The amine group can form crucial ionic bonds with key residues in a receptor pocket. nih.gov

Virtual Screening: Large databases of virtual compounds can be screened in silico against a target of interest. This allows for the rapid identification of potential hits from a vast chemical space, significantly accelerating the early stages of drug discovery.

Reactivity Profiles and Reaction Mechanisms of 2 Oxabicyclo 3.1.1 Heptan 4 Amine

Nucleophilic and Electrophilic Transformations of the Amine Functionality

The primary amine group in 2-oxabicyclo[3.1.1]heptan-4-amine is the principal site of nucleophilic and basic reactivity. The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers, participating in a variety of classical amine reactions. youtube.com

Key transformations include:

Acylation: The amine is expected to react readily with acylating agents such as acid chlorides, anhydrides, and esters to form the corresponding amides. In the presence of a non-nucleophilic weak base, such as pyridine (B92270) or triethylamine, the reaction proceeds via nucleophilic acyl substitution. The amine acts as the nucleophile, and the base serves to neutralize the acid byproduct. umich.edu

Alkylation: As a nucleophile, the amine can be alkylated by alkyl halides. youtube.com However, this reaction is often difficult to control and can lead to over-alkylation, producing a mixture of secondary amine, tertiary amine, and even a quaternary ammonium (B1175870) salt. youtube.com To achieve mono-alkylation, reductive amination is typically a more effective strategy.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base will yield the corresponding sulfonamides.

Iminé Formation: The primary amine can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reaction is typically reversible and often requires acid catalysis and removal of water to drive the equilibrium toward the product.

Conversely, the amine group can be protonated by acids, rendering it non-nucleophilic. Furthermore, the lone pair can coordinate to Lewis acids. For instance, in reactions like the Friedel-Crafts acylation or alkylation, the amine's lone pair would react with the Lewis acid catalyst (e.g., AlCl₃), forming a deactivated complex that would prevent the desired reaction on an aromatic ring if one were present in the molecule. libretexts.org

Table 1: Plausible Nucleophilic and Electrophilic Reactions of the Amine Functionality
Reaction TypeReagent(s)Expected ProductGeneral Mechanism
AcylationAcetyl chloride, Base (e.g., Pyridine)N-(2-oxabicyclo[3.1.1]heptan-4-yl)acetamideNucleophilic Acyl Substitution
AlkylationMethyl iodideMixture of mono-, di-, and tri-alkylated aminesNucleophilic Substitution (SN2)
SulfonylationTosyl chloride, BaseN-(2-oxabicyclo[3.1.1]heptan-4-yl)-4-methylbenzenesulfonamideNucleophilic Substitution on Sulfur
Reductive AminationAcetone, Reducing agent (e.g., NaBH₃CN)N-isopropyl-2-oxabicyclo[3.1.1]heptan-4-amineIminé formation followed by reduction

Ring-Opening Reactions of the 2-Oxabicyclo[3.1.1]heptane Core

The 2-oxabicyclo[3.1.1]heptane skeleton is a fused ring system comprising a tetrahydropyran (B127337) and a cyclobutane (B1203170) ring. This imparts considerable ring strain, which can be released through ring-opening reactions, typically under acidic conditions. The ether oxygen is the most likely site for initial protonation by a strong acid.

Following protonation, the activated ether can undergo cleavage via nucleophilic attack. Two primary pathways for the opening of the tetrahydropyran ring are conceivable:

Cleavage of the C1–O2 bond: Nucleophilic attack at the C1 bridgehead carbon would lead to a substituted cyclobutane derivative.

Cleavage of the C3–O2 bond: Attack at the C3 carbon would result in a functionalized cyclohexene (B86901) or cyclohexane (B81311) derivative, depending on the reaction conditions and subsequent transformations.

Studies on the analogous 3-oxabicyclo[3.1.1]heptane system show that it can be synthesized via a mild acid-catalyzed rearrangement of a spirocyclic precursor, highlighting the susceptibility of the oxa-bicyclo[3.1.1]heptane core to acid-mediated transformations. acs.orgchemrxiv.org The regioselectivity of the ring-opening would be dictated by a combination of steric hindrance and the electronic stability of any potential carbocationic intermediates. Attack at the less-substituted C3 position might be favored under conditions that promote an SN2-like mechanism, whereas conditions favoring an SN1-type mechanism could lead to cleavage at the bridgehead (C1) if the resulting tertiary carbocation is sufficiently stabilized.

Table 2: Predicted Outcomes of Acid-Catalyzed Ring-Opening Reactions
ReagentsPlausible MechanismPotential Product StructureKey Influencing Factors
HBr (conc.)SN1 or SN24-Amino-3-(2-bromoethyl)cyclobutane-1-methanol or 3-Amino-5-(bromomethyl)cyclohexan-1-olCarbocation stability, steric hindrance
Lewis Acid (e.g., BBr₃)Lewis acid-assisted C-O bond cleavageComplex mixture of brominated, rearranged productsStrength of Lewis acid, temperature

Stereospecific and Stereoselective Reactions of this compound

The rigid, bridged structure of the 2-oxabicyclo[3.1.1]heptane core is expected to exert strong stereochemical control over reactions involving the molecule. The molecule has two faces, the more sterically hindered endo face and the more accessible exo face.

It is anticipated that attacking reagents will approach from the less hindered exo side. For example:

If a ketone were present at the C4 position instead of the amine, its reduction with a hydride reagent would stereoselectively yield the endo-alcohol due to the hydride's preferential exo attack.

Similarly, reactions at the C4 amine, such as alkylation or acylation with bulky reagents, would be influenced by the steric environment created by the bicyclic framework.

Intramolecular reactions can also be highly stereospecific. For instance, intramolecular photocycloaddition reactions have been used to stereoselectively synthesize bicyclo[3.1.1]heptane derivatives, where the stereochemistry of the product is dictated by the geometry of the starting material. nih.govnii.ac.jp While no specific examples for this compound are reported, these principles of steric approach control are fundamental to the chemistry of bridged bicyclic systems.

Metal-Catalyzed and Organocatalyzed Reactions Involving this compound as a Substrate or Ligand

The bicyclo[3.1.1]heptane framework and its heteroatom-containing analogues are important scaffolds in medicinal chemistry and are often synthesized or functionalized using catalytic methods. nih.govresearchgate.net

As a Substrate: The 2-oxabicyclo[3.1.1]heptane core can be constructed using catalytic cycloaddition reactions. For example, the synthesis of related 2-oxa-3-azabicyclo[3.1.1]heptanes has been achieved through Eu(OTf)₃-catalyzed formal [4π+2σ] cycloaddition of bicyclo[1.1.0]butanes with nitrones. chinesechemsoc.org Lewis acids like Sc(OTf)₃ have also been employed in cycloadditions to form similar tetracyclic systems. acs.org Furthermore, photocatalytic methods, such as a [3σ+2σ] cyclization between cyclopropylamines and bicyclo[1.1.0]butanes, have been developed to construct 4-aminobicyclo[3.1.1]heptanes, demonstrating a modern approach to synthesizing related amino-substituted bicyclic cores. nih.gov

As a Ligand or Organocatalyst: The this compound molecule possesses the key features of a potential chiral ligand or organocatalyst: a coordinating amine group and a rigid, stereodefined scaffold.

Organocatalysis: Chiral amines are a cornerstone of organocatalysis, capable of activating substrates through the formation of transient iminium ions or enamines. The rigid bicyclic structure of this compound could create a well-defined chiral pocket around the catalytic site, potentially inducing high stereoselectivity in reactions like aldol (B89426) or Michael additions. mdpi.comnih.gov Bicyclic scaffolds are known to be effective in organocatalysis, as seen in systems derived from bicyclic triazoliums. acs.org

Metal Catalysis: The primary amine can serve as a ligand, coordinating to a transition metal center. In asymmetric catalysis, a chiral ligand is used to transfer stereochemical information from the catalyst to the product. If used as a chiral ligand, this compound could influence the enantioselectivity of a metal-catalyzed transformation, such as hydrogenation or cross-coupling.

Table 3: Examples of Catalyzed Reactions on Analogous Bicyclo[3.1.1]heptane Systems
Reaction TypeSubstrate/PrecursorCatalyst SystemProduct TypeReference
Formal [4π+2σ] CycloadditionBicyclo[1.1.0]butanes + NitronesEu(OTf)₃2-Oxa-3-azabicyclo[3.1.1]heptanes chinesechemsoc.org
Enantioselective (3+3) CycloadditionBicyclo[1.1.0]butanes + NitronesChiral Co(II)/PyIPIEnantioenriched hetero-bicyclo[3.1.1]heptane derivatives nih.gov
Photochemical [3σ+2σ] AnnulationBicyclo[1.1.0]butanes + CyclopropylaminesPhotocatalyst (e.g., Ir or organic dye)4-Aminobicyclo[3.1.1]heptanes nih.gov
(3+3) CycloadditionBicyclobutanes + Vinyl oxiranesPalladium catalystBicyclo[3.1.1]heptane derivatives thieme-connect.com
Formal (3+3) CycloadditionIndolyl methanols + BicyclobutanesChiral Phosphoric Acid (Organocatalyst)Chiral indolo-bicyclo[3.1.1]heptanes chinesechemsoc.org

Exploration of Structure Activity Relationships Sar for Mechanistic Biological Interactions of 2 Oxabicyclo 3.1.1 Heptan 4 Amine Derivatives

Design Principles of 2-Oxabicyclo[3.1.1]heptan-4-amine as Bioisosteres of Aromatic and Heteroaromatic Scaffolds

The concept of bioisosterism, the substitution of a chemical moiety with another that produces a similar biological response, is a cornerstone of modern drug design. The 2-oxabicyclo[3.1.1]heptane scaffold has emerged as a valuable non-aromatic bioisostere, offering improvements in physicochemical properties such as solubility and lipophilicity while maintaining or enhancing biological activity.

Mimicry of Meta-Substituted Benzene (B151609) Rings

The 2-oxabicyclo[3.1.1]heptane core can effectively mimic the spatial arrangement of substituents on a meta-substituted benzene ring. acs.orgenamine.netresearchgate.net The bicyclic system positions substituents at the C1 and C5 positions with exit vectors that closely resemble the 120° angle of a meta-disubstituted arene. researchgate.net This geometric similarity allows for the preservation of key interactions with biological targets that would otherwise bind to a meta-phenyl group.

The replacement of a central meta-phenylene ring in the anticancer drug sonidegib with a 3-oxabicyclo[3.1.1]heptane moiety, a close structural analogue, resulted in a compound with nanomolar potency. enamine.netnih.gov This analogue also exhibited reduced lipophilicity and a more than 500% increase in aqueous solubility compared to the parent drug, highlighting the potential of this scaffold to improve drug-like properties. enamine.netnih.gov

Table 1: Comparison of Physicochemical Properties of Sonidegib and its Bicyclic Analogues

CompoundcLogPAqueous Solubility (µM)Metabolic Stability (CLint, µL min⁻¹ mg⁻¹)
Sonidegib (meta-benzene)6.8616
Bicyclo[3.1.1]heptane analogue6.2414
3-Oxabicyclo[3.1.1]heptane analogue4.83428
Data sourced from a study on 3-oxabicyclo[3.1.1]heptane as a meta-benzene isostere. nih.gov

Bioisosteric Replacement for Naphthalene (B1677914) and Pyridine (B92270) Motifs

The versatility of the bicyclo[3.1.1]heptane framework extends to its use as a bioisosteric replacement for larger aromatic systems like naphthalene and heteroaromatic rings such as pyridine. Aryl-fused bicyclo[3.1.1]heptanes (BCHeps) have been successfully synthesized and validated as bioisosteres for naphthalene. chemrxiv.org These saturated scaffolds can mimic the geometry of the fused aromatic rings while offering a more three-dimensional structure and potentially improved metabolic stability.

Rational Design of this compound Analogues for Targeted Biological Pathways (Mechanism-Focused)

The rational design of this compound analogues involves a deep understanding of how the scaffold's geometry and stereochemistry influence its interactions with specific biological targets. By modifying the core structure and its substituents, it is possible to optimize binding affinity, enhance selectivity, and modulate the mechanism of action.

Influence of Bridged Ring Geometry on Receptor Binding and Enzyme Inhibition

The rigid, bridged geometry of the 2-oxabicyclo[3.1.1]heptane scaffold plays a crucial role in its interaction with receptors and enzymes. This rigidity reduces the entropic penalty upon binding, potentially leading to higher affinity. The precise spatial positioning of substituents allows for optimized interactions with binding pockets.

In a study of nucleotide analogues, a closely related 2-oxabicyclo[2.2.1]heptane ring system was incorporated to create a locked (N)-conformation. nih.gov This rigid analogue displayed potent binding affinity to the human P2Y₁ receptor, demonstrating that the constrained geometry of the bicyclic scaffold can be advantageous for receptor binding. nih.gov However, molecular modeling suggested that the substitution of the flexible ribose with the rigid oxabicyclo[2.2.1]heptane ring did not permit the ideal orientation of a phosphate (B84403) group for interaction with key cationic residues in the binding site, indicating that while rigidity can be beneficial, precise geometric alignment is critical. nih.gov

The incorporation of a 3-oxabicyclo[3.1.1]heptane core into the structure of the anticancer drug sonidegib, replacing the central meta-phenylene ring, resulted in an analogue that retained nanomolar potency in inhibiting the Hedgehog signaling pathway. enamine.netnih.gov This demonstrates that the bridged ring geometry can effectively mimic the spatial arrangement of the aromatic ring, allowing the key pharmacophoric elements to maintain their interactions with the target protein, Smoothened.

Stereochemical Effects on Biological Activity and Selectivity

The stereochemistry of the this compound core and its substituents is a critical determinant of biological activity and selectivity. The chiral centers within the bicyclic framework give rise to multiple stereoisomers, each of which can exhibit distinct pharmacological profiles.

In the design of neogliptin, a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), the stereochemistry of the 2-azabicyclo[2.2.1]heptane moiety was found to be crucial for activity. nih.gov The exo-configuration was essential for optimal binding to the enzyme's active site. Molecular modeling studies revealed that different stereoisomers adopted distinct conformations, leading to varied interactions with key residues in the binding pocket. diva-portal.org While this study was on a related aza-bicyclic system, it highlights the principle that the specific stereochemical arrangement of the bicyclic core in this compound derivatives will undoubtedly have a profound impact on their biological activity and selectivity for a given target. The synthesis of stereochemically pure isomers is therefore a critical aspect of developing these compounds as therapeutic agents.

Pharmacophore Development and Molecular Recognition Studies (Theoretical)

Theoretical approaches, including pharmacophore modeling and molecular docking, are invaluable tools for understanding the molecular recognition of this compound derivatives and for guiding the design of new analogues with enhanced properties.

A pharmacophore model defines the essential steric and electronic features required for a molecule to interact with a specific biological target. For derivatives of this compound, a pharmacophore model would typically include hydrogen bond donors and acceptors, hydrophobic features, and positive or negative ionizable groups, all arranged in a specific three-dimensional orientation dictated by the rigid bicyclic scaffold. The development of such models can be based on the structures of known active compounds or on the ligand-binding site of a target protein. nih.govnih.gov

Molecular docking studies can then be used to virtually screen libraries of this compound derivatives against a target protein of known structure. ijcrar.com These simulations predict the preferred binding mode and estimate the binding affinity of each compound. For instance, in the study of a morphiceptin (B1676752) peptidomimetic containing a substituted 2-oxabicyclo[2.2.1]heptan-3-one, docking calculations were used to compare the binding mode of the analogue to that of the natural ligand in the µ-opioid receptor. mdpi.com Such studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding and can guide the design of new analogues with improved affinity and selectivity.

Advanced Applications of 2 Oxabicyclo 3.1.1 Heptan 4 Amine in Chemical Research

2-Oxabicyclo[3.1.1]heptan-4-amine as a Chiral Building Block in Asymmetric Synthesis

Chiral amines are fundamental components in asymmetric synthesis, serving as catalysts, resolving agents, and integral parts of many pharmaceutical compounds. sigmaaldrich.comacs.orgpsu.edu The rigid bicyclic framework of this compound provides a well-defined spatial arrangement, which is crucial for achieving high levels of stereocontrol in chemical reactions. This characteristic makes it an attractive scaffold for the synthesis of enantiomerically pure molecules. rsc.org

Construction of Complex Organic Molecules

The unique structural features of this compound make it an ideal starting point for the synthesis of complex organic molecules. Its bicyclic nature introduces conformational rigidity, which can be exploited to control the stereochemical outcome of subsequent reactions. The amine functionality provides a handle for further chemical modifications, allowing for the introduction of diverse substituents and the construction of more elaborate molecular frameworks.

Recent research has highlighted the use of similar bicyclic amines in the synthesis of various complex structures. For instance, the development of synthetic routes to bicyclo[1.1.1]pentylamines (BCPAs) has been driven by their application as bioisosteres for arylamines in drug design, offering improved metabolic stability and bioavailability. rsc.org Similarly, the synthesis of polysubstituted 2-oxabicyclo[2.1.1]hexanes has been achieved through visible-light-induced catalysis, providing access to new sp³-rich chemical spaces and opportunities for building molecular complexity. acs.org These examples underscore the potential of bicyclic amines like this compound in the construction of novel and medicinally relevant compounds.

Synthesis of Sp³-Rich Scaffolds for Chemical Biology

The demand for three-dimensional, sp³-rich molecular scaffolds in chemical biology and drug discovery is ever-increasing. nih.gov Such scaffolds can lead to compounds with improved physicochemical properties, such as solubility and metabolic stability, compared to their flat, aromatic counterparts. nih.govacs.org this compound, with its inherent three-dimensionality, is an excellent precursor for the synthesis of these valuable sp³-rich structures.

The incorporation of bicyclic and spirocyclic motifs is a recognized strategy for exploring new areas of chemical space. sigmaaldrich.comenamine.net Spirocycles, in particular, offer a high degree of rigidity and well-defined exit vectors for substituents, which is advantageous in designing molecules that can interact specifically with biological targets. sigmaaldrich.com The synthesis of spirocyclic compounds has been a significant area of research, with various methodologies being developed for their enantioselective construction. rsc.orgresearchgate.net The use of building blocks like this compound can facilitate the assembly of such spirocyclic and other complex 3D scaffolds, contributing to the development of novel probes and drug candidates for chemical biology research. The development of saturated bioisosteres for aromatic rings, such as 2-oxabicyclo[2.2.2]octane, further illustrates the importance of these sp³-rich cores in medicinal chemistry. nih.gov

Utilization in Ligand Design for Organocatalysis and Metal Catalysis

The amine group in this compound makes it a prime candidate for use in the design of chiral ligands for both organocatalysis and metal catalysis. Chiral ligands are essential for achieving high enantioselectivity in a wide range of chemical transformations. psu.edursc.org

In organocatalysis, chiral amines can act as catalysts themselves, activating substrates through the formation of enamine or iminium ion intermediates. d-nb.info The rigid bicyclic structure of a ligand derived from this compound can create a well-defined chiral environment around the catalytic site, effectively controlling the stereochemical outcome of the reaction.

In metal catalysis, the amine can coordinate to a metal center, forming a chiral metal complex that can catalyze a variety of asymmetric reactions. The combination of a chiral organic molecule with a transition metal catalyst can lead to novel reactivity and selectivity that is not achievable with either component alone. d-nb.info The development of new catalytic systems is an active area of research, with a focus on creating more efficient and selective catalysts for organic synthesis. taltech.ee The unique stereochemical and electronic properties of ligands derived from this compound could lead to the discovery of new and powerful catalytic systems for asymmetric synthesis.

Future Perspectives and Unaddressed Research Questions for 2 Oxabicyclo 3.1.1 Heptan 4 Amine

Discovery of Novel Synthetic Pathways to Functionalized 2-Oxabicyclo[3.1.1]heptan-4-amine Derivatives

The development of efficient and stereocontrolled synthetic routes to functionalized analogs of this compound is a cornerstone for unlocking its full potential. While the parent amine is available as a building block, the ability to strategically introduce substituents will be critical for fine-tuning its physicochemical and pharmacological properties. Future research will likely focus on several key areas:

Asymmetric Synthesis: Devising enantioselective syntheses of the bicyclic core is a significant challenge. Future work should explore chiral pool strategies, leveraging readily available enantiopure starting materials, as well as the development of novel asymmetric catalytic methods.

Late-Stage Functionalization: The ability to modify the scaffold after the core has been constructed is highly desirable. Research into C-H activation methodologies tailored to the specific steric and electronic environment of the 2-oxabicyclo[3.1.1]heptane framework could provide direct access to a diverse array of derivatives.

Novel Cyclization Strategies: While intramolecular Williamson etherification is a standard approach for oxetane (B1205548) formation, exploring alternative cyclization strategies could lead to more efficient and versatile syntheses. This could include radical cyclizations, as well as transition metal-catalyzed approaches that could offer unique regio- and stereochemical outcomes. A recent versatile method for converting sp³ alcohols directly into oxetanes under mild conditions could be adapted for the synthesis of precursors to this compound, potentially streamlining synthetic routes to bioactive molecules. nih.gov

Elucidation of Undiscovered Reactivity Modes and Mechanistic Peculiarities

The strained oxetane ring in this compound is a key determinant of its reactivity. While ring-opening reactions of oxetanes are known, the specific bicyclic nature of this compound may lead to unique mechanistic pathways.

Future investigations should aim to:

Map Regio- and Stereoselectivity of Ring-Opening: A systematic study of the ring-opening reactions of this compound derivatives with a variety of nucleophiles under both acidic and basic conditions is needed. The influence of the amine functionality and other substituents on the regioselectivity of the cleavage will be of particular interest.

Explore Lewis Acid-Catalyzed Transformations: The interaction of the oxetane oxygen with Lewis acids can activate the ring towards nucleophilic attack. A deeper understanding of these interactions could lead to the development of novel transformations and the synthesis of complex polycyclic structures.

Investigate Pericyclic Reactions: The bicyclic system may participate in unique pericyclic reactions, such as cycloadditions or electrocyclic ring-openings, under thermal or photochemical conditions. The exploration of such reactivity could open up new avenues for the synthesis of novel molecular architectures.

Advancements in Computational Methods for Precise Prediction of this compound Properties and Interactions

Computational chemistry will be an indispensable tool in guiding the exploration of this compound. As the complexity of the molecular targets and the subtlety of the desired interactions increase, the need for accurate predictive models becomes more acute.

Key areas for advancement include:

Conformational Analysis: Developing accurate and efficient methods to predict the conformational preferences of the bicyclic system and its derivatives will be crucial for understanding its interactions with biological macromolecules.

Quantum Mechanical Calculations: High-level quantum mechanical calculations can provide detailed insights into the electronic structure and reactivity of the molecule. This can aid in predicting the sites of metabolism, understanding reaction mechanisms, and designing more stable and effective analogs.

Molecular Docking and Dynamics Simulations: As more is learned about the biological targets of compounds containing the this compound scaffold, molecular docking and dynamics simulations will be essential for predicting binding modes and affinities. This will enable a more rational, structure-based approach to drug design.

Expanding the Scope of Bioisosteric Applications and Mechanistic Biological Studies

The unique three-dimensional shape of this compound makes it an attractive candidate for use as a bioisostere—a chemical group that can replace another group in a biologically active molecule without significantly altering its biological activity.

Future research in this area should focus on:

Systematic Bioisosteric Replacement Studies: A systematic investigation of the replacement of common structural motifs, such as phenyl rings or gem-dimethyl groups, with the this compound scaffold in known bioactive molecules is warranted. This could lead to improvements in properties such as solubility, metabolic stability, and cell permeability.

Elucidation of Mechanistic Roles in Biological Systems: When incorporated into a larger molecule, the this compound moiety can serve as more than just a passive scaffold. It can act as a hydrogen bond acceptor via the oxetane oxygen and its rigid structure can pre-organize the conformation of the molecule to favor binding to its biological target. Detailed mechanistic studies will be needed to fully understand these roles. For instance, in the context of GLP-1R modulating compounds, understanding how this specific bicyclic amine influences receptor binding and activation is a key research question. acs.orggoogle.com

Exploration of New Biological Targets: The novel chemical space occupied by this compound and its derivatives suggests that they may interact with biological targets that are not effectively modulated by more traditional chemotypes. High-throughput screening of libraries of these compounds against a wide range of biological targets could lead to the discovery of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-oxabicyclo[3.1.1]heptan-4-amine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis of bicyclic amines like this compound often involves cyclization reactions, oxidation, or reduction of precursor compounds. For example:

  • Oxidation : Use hydrogen peroxide or chromium-based reagents to generate oxo derivatives .
  • Reduction : Employ sodium borohydride or lithium aluminum hydride to saturate specific bonds .
  • Substitution : React the amine group with alkyl halides or nucleophiles under basic conditions (e.g., K₂CO₃ in DMF) .
  • Key Parameters : Optimize temperature (e.g., 0–80°C), solvent polarity, and catalyst loading. For stereochemical control, chiral auxiliaries or enantioselective catalysts may be required .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1D 1^1H/13^{13}C NMR and 2D NOESY/ROESY experiments resolve stereoisomers by analyzing coupling constants and spatial proximities .
  • X-ray Crystallography : Determines absolute configuration but requires high-quality single crystals .
  • Circular Dichroism (CD) : Validates enantiopurity in solution phase .
    • Example : In a structurally similar compound, (1S,4S,5R)-4-isothiocyanato-2-((S)-1-phenylethyl)-2-azabicyclo[3.2.1]octane, NMR data confirmed stereochemistry via diastereotopic proton splitting patterns .

Q. How can researchers validate the purity of this compound derivatives?

  • Methodological Answer :

  • HPLC/GC-MS : Quantify impurities using reverse-phase chromatography or chiral columns .
  • Elemental Analysis : Confirm molecular formula accuracy (±0.3% tolerance) .
  • Melting Point Analysis : Sharp melting ranges (<2°C variation) indicate high crystallinity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data of this compound derivatives?

  • Methodological Answer :

  • Triangulation : Cross-validate results using multiple assays (e.g., enzymatic inhibition, cell-based tests) .
  • Dose-Response Curves : Ensure activity is concentration-dependent and reproducible across labs .
  • Meta-Analysis : Compare structural analogs (e.g., sulfur vs. oxygen analogs) to identify scaffold-specific trends .
    • Example : For 2-thiabicyclo[2.1.1]hexan-4-amine hydrochloride, discrepancies in enzyme inhibition were resolved by standardizing assay pH and temperature .

Q. What are the mechanistic insights into nucleophilic substitution reactions at the amine group of this compound?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction rates under varying conditions (e.g., solvent, nucleophile strength) to distinguish SN1 vs. SN2 pathways .
  • DFT Calculations : Predict transition states and activation energies using software like Gaussian or ORCA .
  • Isotopic Labeling : Track 15^{15}N or 13^{13}C to confirm bond cleavage/reformation sites .

Q. How does the bicyclic framework influence the compound’s physicochemical properties, and what experimental approaches validate these effects?

  • Methodological Answer :

  • LogP Measurements : Compare hydrophobicity of bicyclic vs. monocyclic analogs via shake-flask or HPLC methods .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C for many bicyclic amines) .
  • Solubility Studies : Use dynamic light scattering (DLS) to quantify aqueous solubility enhancements from oxygen bridge polarity .

Challenges and Future Directions

  • Data Gaps : Limited CCS (Collision Cross Section) and pharmacokinetic data for this compound derivatives require advanced mass spectrometry and in vivo studies .
  • Computational Tools : AI-driven synthesis planning (e.g., retrosynthesis algorithms) can propose novel routes but require experimental validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.